molecular formula C15H19ClN4O3 B4797922 N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

Cat. No.: B4797922
M. Wt: 338.79 g/mol
InChI Key: HRIZPXKGDJRAJT-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a hexahydropyrrolo[1,2-a]pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Hexahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro-Nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by coupling with the hexahydropyrrolo[1,2-a]pyrazine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms in the hexahydropyrrolo[1,2-a]pyrazine ring.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hexahydropyrrolo[1,2-a]pyrazine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro-nitrophenyl group may facilitate binding to specific sites, while the hexahydropyrrolo[1,2-a]pyrazine ring may enhance stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-(pyrrolidin-2-yl)acetamide
  • N-(2-chloro-5-nitrophenyl)-2-(piperidin-2-yl)acetamide
  • N-(2-chloro-5-nitrophenyl)-2-(morpholin-2-yl)acetamide

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is unique due to the presence of the hexahydropyrrolo[1,2-a]pyrazine ring, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity, stability, and specificity in various applications.

Properties

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-(2-chloro-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c16-13-4-3-11(20(22)23)8-14(13)17-15(21)10-18-6-7-19-5-1-2-12(19)9-18/h3-4,8,12H,1-2,5-7,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIZPXKGDJRAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
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N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
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N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
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N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
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N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
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N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

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